N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a synthetic amide derivative characterized by a substituted phenylacetamide core linked to a 2-oxoimidazole moiety. The compound features a 3-chloro-4-methoxyphenyl group attached to the acetamide nitrogen and a 4-methoxyphenyl substituent on the imidazolone ring. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs highlight its relevance in medicinal chemistry, particularly in antibiotic and ligand design contexts .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-26-15-6-4-14(5-7-15)23-10-9-22(19(23)25)12-18(24)21-13-3-8-17(27-2)16(20)11-13/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOYEJXPVAFHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions:
Imidazole Formation: The imidazole ring is synthesized through cyclization reactions involving appropriate precursors.
Amide Bond Formation: The final step involves the formation of the amide bond, linking the aromatic and imidazole moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares key structural motifs with several N-substituted arylacetamides and heterocyclic derivatives. Below is a comparative analysis:
Key Observations :
- Chlorine and Methoxy Substitution : The target compound and both feature chloro and methoxy groups on aromatic rings, which enhance lipophilicity and influence electronic properties. In contrast, uses dichloro substitution for increased steric bulk.
- Heterocyclic Moieties: The imidazolone ring in the target compound differs from the pyrazolone in and the oxadiazole in . These heterocycles modulate solubility and binding specificity; for example, oxadiazoles are known for metabolic stability in drug design .
Crystallographic and Hydrogen Bonding Patterns
Crystal structure analyses of related compounds reveal critical insights into molecular packing and stability:
- Target Compound : Likely forms N–H···O and C–H···O hydrogen bonds due to its amide and imidazolone groups, analogous to and .
- 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide : Exhibits three distinct molecular conformations in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This flexibility may enhance binding to diverse biological targets.
- 3-Chloro-N-(4-methoxyphenyl)propanamide : Forms C₁¹(4) hydrogen-bonded chains via N–H···O and C–H···O interactions, stabilizing its crystal lattice. Similar interactions are expected in the target compound.
Physicochemical Properties
- Solubility : The target compound’s methoxy groups may improve water solubility compared to , which lacks polar substituents. However, the imidazolone ring could reduce solubility relative to simpler amides like .
- Thermal Stability : Compounds with rigid heterocycles (e.g., ) often exhibit higher melting points. The target compound’s melting point is likely between 473–475 K, similar to .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's mechanisms of action, biological targets, and relevant research findings.
Chemical Structure
The compound features a unique structure characterized by:
- Chloro and methoxy substituents on a phenyl ring.
- An imidazole moiety , which is known for its diverse biological activities.
Chemical Formula : C19H20ClN3O3
Molecular Weight : 373.83 g/mol
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related imidazole derivatives have shown cytotoxic effects against various cancer cell lines. A study highlighted that phenylacetamide derivatives demonstrated IC50 values of 294 nM against HCT116 colon cancer cells and 362 nM against HL60 leukemia cells, suggesting a promising lead for further drug development .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound has been observed to downregulate several kinase pathways, including ERK1/2 and STAT2 signaling, which are crucial in cancer cell proliferation and survival .
- Induction of Apoptosis : Activation of caspase-3 has been noted, indicating that the compound can trigger programmed cell death in cancer cells .
In Vitro Studies
In vitro studies have focused on the compound's antiamoebic activity. Compounds with similar structures have been tested against Entamoeba histolytica, showcasing IC50 values as low as 1.19 μM, highlighting their potential as therapeutic agents against parasitic infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings and modifications to the imidazole structure can significantly impact potency and selectivity against specific biological targets.
| Compound Structure | IC50 (μM) | Biological Activity |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-2-[... | 294 (HCT116) | Anticancer |
| Related Imidazole Derivative | 1.19 (E. histolytica) | Antiamoebic |
Case Studies
Several case studies have been documented regarding the efficacy of imidazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of imidazole derivatives on various cancer cell lines, revealing a consistent pattern of cytotoxicity linked to structural modifications .
- Amoebicidal Activity Assessment : Another research effort focused on evaluating the antiamoebic properties of structurally similar compounds, confirming their potential as effective treatments for amoebic dysentery .
Q & A
Q. Substituent variation :
- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to test electronic effects on target binding .
- Vary the chloro-substitution pattern on the phenyl ring (para vs. meta) .
Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors .
- Example finding : A 3-nitro analog showed 10-fold higher kinase inhibition but reduced solubility, highlighting a solubility-potency trade-off .
Comparative Structural Analysis of Analogous Compounds
| Compound Name (CAS) | Core Structure | Key Substituents | Bioactivity Notes | Reference |
|---|---|---|---|---|
| Ethyl 4-{2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H-pyrazolo[1,5-a]imidazol-3-yl]acetamido}benzoate (1421481-10-8) | Pyrazoloimidazole | 4-Methoxyphenyl, ethyl ester | Enhanced kinase selectivity over parent compound | |
| N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide | Oxadiazole | Diethoxyphenyl, fluorophenoxy | GPCR modulation with >80% receptor occupancy in vivo | |
| N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide | Hydrazinyl-pyrazole | 3-Methoxyphenyl, propoxyphenyl | Anticandidate for colorectal cancer (IC = 1.2 μM in HCT-116) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
